1-[(5-bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
Synthesis Analysis
Tetrahydroquinoline derivatives, including 1-[(5-Bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline, can be synthesized through Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates. This method allows for the selective preparation of these derivatives in moderate to good yields, demonstrating the influence of the electronic nature of the substituents on the reaction outcomes (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including the one , has been supported by various spectroscopic techniques. X-ray structure analyses have confirmed the structural details of these compounds, underscoring the role of the pyridyl core and its derivatives in forming complex molecular architectures (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroquinolines undergo a variety of chemical reactions, demonstrating their versatility as chemical intermediates. For instance, the synthesis of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines highlights the potential for creating novel heterocyclic compounds with significant biological activity (Zaki et al., 2019).
Physical Properties Analysis
The physical properties of tetrahydroquinolines, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed crystallographic analysis provides insights into the conformation and stability of these compounds, facilitating their utilization in material science and pharmaceuticals (Vizcaya et al., 2012).
Chemical Properties Analysis
The chemical properties of tetrahydroquinolines, including their reactivity, stability, and interaction with other molecules, are essential for their functional application. Studies on the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides reveal the nuanced behavior of these compounds under specific conditions, leading to the formation of various functionalized derivatives (Ukrainets et al., 2011).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-13-8-12(9-17-10-13)15(19)18-7-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,8-10H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJUBWQOROAVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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